molecular formula C11H12N2O2 B6619238 (3R)-3-benzylpiperazine-2,5-dione CAS No. 23927-19-7

(3R)-3-benzylpiperazine-2,5-dione

Cat. No. B6619238
CAS RN: 23927-19-7
M. Wt: 204.22 g/mol
InChI Key: UZOJHXFWJFSFAI-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3R)-3-benzylpiperazine-2,5-dione” is a chemical compound with the molecular formula C11H12N2O2 . It has a molecular weight of 204.23 . The compound is a white solid .


Synthesis Analysis

The synthesis of piperazine derivatives, including “(3R)-3-benzylpiperazine-2,5-dione”, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for “(3R)-3-benzylpiperazine-2,5-dione” is 1S/C11H12N2O2/c14-10-7-12-11(15)9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,15)(H,13,14)/t9-/m1/s1 . The compound has a complex structure with a benzyl group attached to a piperazine-2,5-dione ring .


Physical And Chemical Properties Analysis

“(3R)-3-benzylpiperazine-2,5-dione” is a white solid . It has a molecular weight of 204.22 g/mol . The compound has two hydrogen bond donor counts and two hydrogen bond acceptor counts . It has a rotatable bond count of 2 .

Future Directions

While specific future directions for “(3R)-3-benzylpiperazine-2,5-dione” are not available, research into piperazine derivatives is ongoing. For instance, a new chemical platform based on branched piperazine-2,5-diones has been developed for creating orally available biologically active peptidomimetics .

properties

IUPAC Name

(3R)-3-benzylpiperazine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-10-7-12-11(15)9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,15)(H,13,14)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOJHXFWJFSFAI-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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